molecular formula C23H22N2O3 B612945 H-D-Asn(Trt)-OH CAS No. 200192-49-0

H-D-Asn(Trt)-OH

Cat. No.: B612945
CAS No.: 200192-49-0
M. Wt: 374.4 g/mol
InChI Key: BRRPJQYCERAMFI-HXUWFJFHSA-N
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Description

H-D-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis. This compound is commonly used in the field of peptide chemistry to facilitate the synthesis of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-D-Asn(Trt)-OH can undergo various chemical reactions, including:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: The protected asparagine can be coupled with other amino acids or peptide fragments using coupling reagents like HATU or DIC in the presence of a base like DIPEA.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

    Deprotection: L-asparagine.

    Coupling: Peptide chains with asparagine residues.

Scientific Research Applications

H-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    H-D-Asn(Trt)-OtBu: Another protected form of asparagine with a tert-butyl group protecting the carboxyl group.

    H-Asn(Trt)-2-ClTrt resin: A resin-bound form of protected asparagine used in solid-phase peptide synthesis.

Uniqueness

H-D-Asn(Trt)-OH is unique in its specific use of the trityl group for protecting the amine group of asparagine. This protection strategy is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of peptide chains.

Properties

CAS No.

200192-49-0

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1

InChI Key

BRRPJQYCERAMFI-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N

Synonyms

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319

Origin of Product

United States

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